molecular formula C11H23NO B12988230 1-((Isopentylamino)methyl)cyclopentan-1-ol

1-((Isopentylamino)methyl)cyclopentan-1-ol

Cat. No.: B12988230
M. Wt: 185.31 g/mol
InChI Key: YBYJHIXMZVFZKN-UHFFFAOYSA-N
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Description

1-((Isopentylamino)methyl)cyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with an isopentylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Isopentylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with isopentylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((Isopentylamino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

1-((Isopentylamino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Isopentylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopentanol: Similar structure but lacks the isopentylamino group.

    Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group but no amino substitution.

Uniqueness

1-((Isopentylamino)methyl)cyclopentan-1-ol is unique due to the presence of both an isopentylamino group and a hydroxyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[(3-methylbutylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(2)5-8-12-9-11(13)6-3-4-7-11/h10,12-13H,3-9H2,1-2H3

InChI Key

YBYJHIXMZVFZKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1(CCCC1)O

Origin of Product

United States

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